1-(3-Amino-2-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(3-Amino-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H13NOS It is characterized by the presence of an amino group, a methylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(methylthio)phenyl)propan-1-one typically involves the reaction of 3-amino-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. Common reagents used in this synthesis include Grignard reagents or organolithium compounds. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Scientific Research Applications
1-(3-Amino-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Amino-2-(methylthio)phenyl)propan-2-one: Similar structure but with a different position of the propanone group.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Contains a morpholine ring and a methylthio group.
Uniqueness: 1-(3-Amino-2-(methylthio)phenyl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-(3-Amino-2-(methylthio)phenyl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, neuroprotective effects, and other pharmacological activities based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H13N1S1O
- Molecular Weight : Approximately 197.28 g/mol
Biological Activity Overview
Research has indicated various biological activities associated with this compound, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : It may offer protection against neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies suggest activity against certain microbial strains.
Anticancer Activity
A significant body of research has focused on the anticancer properties of compounds similar to this compound. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In a study assessing the cytotoxic effects of related compounds, it was found that:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 (Lung Cancer) | 15.2 | Induces apoptosis |
Compound B | HCT116 (Colon Cancer) | 12.5 | Cell cycle arrest in S phase |
This compound | MDA-MB-231 (Breast Cancer) | TBD | TBD |
These results indicate that this compound may exhibit similar or enhanced anticancer properties compared to its analogs.
Neuroprotective Effects
Research has also suggested that compounds with similar structural features can provide neuroprotective benefits. For example, a study highlighted the ability of certain derivatives to inhibit neuroinflammation and protect neuronal cells from oxidative stress.
Mechanism of Neuroprotection
The proposed mechanisms include:
- Inhibition of pro-inflammatory cytokines.
- Scavenging of reactive oxygen species (ROS).
Antimicrobial Properties
Preliminary evaluations have indicated that this compound possesses antimicrobial properties. Testing against various bacterial strains revealed:
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest potential applications in treating infections caused by resistant strains.
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(3-amino-2-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NOS/c1-3-9(12)7-5-4-6-8(11)10(7)13-2/h4-6H,3,11H2,1-2H3 |
InChI Key |
KFHZDDBXNQNNCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)N)SC |
Origin of Product |
United States |
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